1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone
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Overview
Description
1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone is a complex organic compound that features a piperazine and piperidine ring system
Preparation Methods
The synthesis of 1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone typically involves multiple steps, including the formation of the piperazine and piperidine rings, followed by their functionalization and coupling. Specific synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Formation of the piperazine ring through a Mannich reaction, which involves the condensation of formaldehyde, a primary amine, and a secondary amine.
Step 2: Formation of the piperidine ring via cyclization reactions.
Step 3: Functionalization of the piperazine and piperidine rings with the appropriate substituents, such as the 4-fluorophenyl group and the 2-methoxyphenoxy group.
Step 4: Coupling of the functionalized rings to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in studies related to receptor binding and signal transduction pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone can be compared with other similar compounds, such as:
4-(4-Fluorophenyl)piperazine: A simpler compound with similar structural features but lacking the piperidine and methoxyphenoxy groups.
1-(2-Methoxyphenoxy)-2-(4-fluorophenyl)piperazine: A compound with similar functional groups but different ring systems.
N-(4-Fluorophenyl)piperazine derivatives: Compounds with variations in the substituents on the piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O3/c1-30-22-6-2-3-7-23(22)31-18-24(29)28-12-4-5-21(17-28)27-15-13-26(14-16-27)20-10-8-19(25)9-11-20/h2-3,6-11,21H,4-5,12-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGDOQOEJKBRDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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